molecular formula C10H3BrCl2N2 B13159753 8-Bromo-2,4-dichloroquinoline-3-carbonitrile CAS No. 2060051-75-2

8-Bromo-2,4-dichloroquinoline-3-carbonitrile

Cat. No.: B13159753
CAS No.: 2060051-75-2
M. Wt: 301.95 g/mol
InChI Key: IIKPJHCLCYTKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,4-dichloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3BrCl2N2 and a molecular weight of 301.95 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 8-Bromo-2,4-dichloroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-2,4-dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-2,4-dichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-2,4-dichloroquinoline-3-carbonitrile can be compared with other similar compounds such as:

Properties

CAS No.

2060051-75-2

Molecular Formula

C10H3BrCl2N2

Molecular Weight

301.95 g/mol

IUPAC Name

8-bromo-2,4-dichloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3BrCl2N2/c11-7-3-1-2-5-8(12)6(4-14)10(13)15-9(5)7/h1-3H

InChI Key

IIKPJHCLCYTKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.